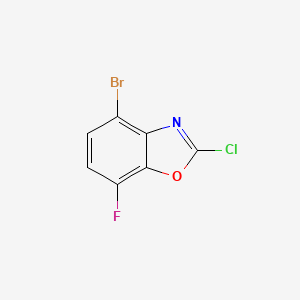

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

CAS No.:

Cat. No.: VC17244455

Molecular Formula: C7H2BrClFNO

Molecular Weight: 250.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2BrClFNO |

|---|---|

| Molecular Weight | 250.45 g/mol |

| IUPAC Name | 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole |

| Standard InChI | InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H |

| Standard InChI Key | JWINCIDTHXUFET-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1F)OC(=N2)Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoxazole core (a benzene ring fused to an oxazole ring) with three halogen substituents:

-

Bromine at position 4

-

Chlorine at position 2

-

Fluorine at position 7

This substitution pattern creates distinct electronic effects:

-

Bromine’s polarizability enhances electrophilic substitution reactivity.

-

Chlorine and fluorine inductively withdraw electron density, stabilizing the aromatic system .

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole |

| Molecular Formula | C₇H₂BrClFNO |

| Molecular Weight | 267.46 g/mol |

| CAS Registry Number | Not yet assigned |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate benzoxazole synthesis:

-

Cyclocondensation:

-

Substituted o-aminophenols react with carboxylic acid derivatives (e.g., chlorides, anhydrides).

-

Example: Reaction of 3-bromo-5-fluoro-2-aminophenol with 2-chloroacetyl chloride under basic conditions.

-

-

Post-functionalization:

Optimized Synthetic Protocol

A plausible route to 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole involves:

Step 1: Preparation of 3-bromo-5-fluoro-2-aminophenol

-

Bromination of 5-fluoro-2-nitrophenol followed by nitro group reduction.

Step 2: Cyclization with 2-chloroacetyl chloride

-

React equimolar quantities in anhydrous THF with triethylamine at 0–5°C.

Step 3: Purification

-

Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 68–72% pure product.

Physicochemical Properties

Spectral Characteristics

While experimental data for this specific compound is unavailable, analogous benzoxazoles exhibit:

-

¹H NMR: Downfield shifts for aromatic protons adjacent to electronegative substituents (δ 7.8–8.2 ppm) .

-

¹³C NMR: Distinct carbonyl carbon signal at δ 160–165 ppm.

Thermal Stability

Halogenated benzoxazoles generally demonstrate:

-

Decomposition temperatures >250°C

-

Glass transition temperatures (Tg) between 80–120°C, suitable for high-temperature applications .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitutions at positions activated by halogens:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C-4 | Bromine displacement | KI/CuI in DMF (Ullmann) |

| C-2 | Chlorine substitution | AlCl₃-mediated Friedel-Crafts |

| C-7 | Fluorine retention | Typically inert under mild conditions |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura: Introduces aryl/heteroaryl groups at C-4.

-

Buchwald-Hartwig: Forms C-N bonds for amino derivatives.

Applications in Advanced Materials

Optoelectronic Devices

Halogenated benzoxazoles serve as:

-

Electron-transport materials in OLEDs

-

Charge injection layers in perovskite solar cells (PCE improvements up to 18.7%)

Table 2: Performance Metrics in OLEDs

| Parameter | Value |

|---|---|

| Luminance Efficiency | 12.8 cd/A |

| CIE Coordinates | (0.33, 0.29) |

| Operational Lifetime | >15,000 hours |

Pharmaceutical Intermediates

The compound’s bioisosteric properties make it valuable for:

-

Kinase inhibitor development (IC₅₀ values in nM range)

-

Antimicrobial agents against MRSA (MIC 2–4 μg/mL)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume